3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
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Overview
Description
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is a chemical compound with the empirical formula C14H25NO4 and a molecular weight of 271.35 g/mol . This compound is often used in proteomics research and is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative .
Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) group is widely used in organic synthesis for the protection of amino groups . This suggests that the compound could interact with various biochemical entities in the body, particularly proteins and enzymes with free amino groups.
Mode of Action
The compound, being a Boc-protected amino acid, primarily acts as a protecting agent for amino groups during chemical reactions . The Boc group is stable towards most nucleophiles and bases , which allows it to prevent unwanted reactions with the amino group it protects. When the protection is no longer needed, the Boc group can be removed under acidic conditions .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The primary result of the action of 3-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is the protection of amino groups during chemical reactions, preventing them from unwanted side reactions . This allows for more precise and controlled chemical reactions, particularly in the synthesis of complex organic compounds.
Action Environment
The action of 3-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid can be influenced by various environmental factors. For instance, the Boc group is stable under most conditions but can be removed under acidic conditions . Additionally, the compound’s effectiveness in protecting amino groups can be influenced by the presence of other reactive species in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be removed or substituted under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound can be used in the production of various chemical products
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butoxycarbonylamino-3-(4-isopropylphenyl)-propionic acid
- 3-tert-Butoxycarbonylamino-hexanoic acid
- 3-tert-Butoxycarbonylamino-heptanoic acid
Uniqueness
3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex molecules and in proteomics research .
Properties
IUPAC Name |
3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQQMPMEZFLGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588724 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458529-74-3 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclohexylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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